molecular formula C24H17ClF3N3O2S2 B2676879 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315677-24-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2676879
CAS No.: 315677-24-8
M. Wt: 535.98
InChI Key: XLVPZDXXLQVCNO-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a recognized and potent ATP-competitive inhibitor with high selectivity for Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) . Its primary research value lies in the investigation of oncogenic signaling pathways driven by these kinases, particularly in the context of hematological malignancies. The compound's mechanism of action involves binding to the kinase domain, thereby suppressing the phosphorylation and activation of downstream effector proteins like STATs (Signal Transducer and Activator of Transcription proteins) , which are critical for cell proliferation and survival. Researchers utilize this inhibitor extensively to elucidate the pathological role of JAK2 in myeloproliferative neoplasms (MPNs) and of FLT3 in acute myeloid leukemia (AML) . It serves as a crucial pharmacological tool for in vitro and in vivo studies aimed at validating JAK2 and FLT3 as therapeutic targets, assessing combination therapies, and understanding mechanisms of resistance in preclinical models of cancer.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O2S2/c25-17-10-9-13(11-16(17)24(26,27)28)29-19(32)12-34-23-30-21-20(15-7-4-8-18(15)35-21)22(33)31(23)14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPZDXXLQVCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloro-trifluoromethyl phenyl group and a thienopyrimidine moiety. Its molecular formula is C24H19ClF3N3O2SC_{24}H_{19}ClF_3N_3O_2S, and it has a molecular weight of approximately 487.93 g/mol.

Research indicates that the compound may exhibit its biological effects through multiple pathways:

  • Enzyme Inhibition : It has been shown to inhibit cholinesterases (AChE and BChE), which are critical in neurotransmission. The presence of halogen substituents enhances its binding affinity to these enzymes, leading to increased inhibitory potency .
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which contribute to its protective effects against oxidative stress in various biological systems .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Biological Activity Data

Biological Activity IC50 Value (μM) Reference
AChE Inhibition19.2
BChE Inhibition13.2
COX InhibitionNot specified
Antioxidant ActivityModerate

Study 1: Cholinesterase Inhibition

In a study assessing the inhibitory effects on cholinesterases, this compound was tested against both AChE and BChE. The results indicated significant inhibition with IC50 values indicating moderate efficacy compared to standard inhibitors used in Alzheimer's disease research .

Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant potential of the compound through various assays measuring free radical scavenging activity. The results indicated that the compound could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with several analogs, but differences in substituents critically influence its properties:

Compound Name Substituents on Core Acetamide Substituent Key Differences
Target Compound 3-phenyl, 4-oxo 4-chloro-3-(trifluoromethyl)phenyl High electronegativity from Cl and CF₃ groups
3-(4-chlorophenyl), 4-oxo 2,5-dimethylphenyl Reduced steric hindrance with methyl groups
3-(4-chlorophenyl), 4-oxo 3,5-dimethylphenyl Symmetric methyl groups enhance crystallinity
3-phenyl, 4-oxo Adamantan-1-yl Bulky adamantane group increases hydrophobicity
3-(4-chlorophenyl), 4-oxo 2-ethylphenyl Ethyl group improves solubility in nonpolar solvents

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s Cl and CF₃ groups yield a higher LogP (~3.8) compared to methyl-substituted analogs (LogP ~2.5–3.0) .
  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to dimethylphenyl analogs but enhances membrane permeability .
  • Thermal Stability : Adamantane-substituted derivatives () exhibit higher melting points (>250°C) due to rigid, bulky substituents .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The target compound’s crystal structure (unreported) is hypothesized to form N–H···O and C–H···Cl interactions, similar to ’s chlorophenyl-pyrimidine analogs, which exhibit layered packing patterns .
  • Docking Studies : Molecular modeling predicts strong binding to kinase ATP pockets via π-π stacking (phenyl rings) and hydrophobic interactions (CF₃ group) .

Q & A

Q. How can the crystal structure of this compound be determined experimentally?

Q. What are recommended protocols for synthesizing thieno[2,3-d]pyrimidinone derivatives like this compound?

Methodological Answer:

  • Step 1: Prepare the cyclopenta[4,5]thieno[2,3-d]pyrimidinone core via cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions .
  • Step 2: Introduce the sulfanylacetamide moiety via nucleophilic substitution using 2-mercaptoacetamide derivatives in DMF with a base (e.g., K₂CO₃) .
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using HPLC-MS and ¹H/¹³C NMR .

Q. What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .
  • Exposure Response:
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin Contact: Wash immediately with soap/water for 15 minutes .
    • Waste Disposal: Neutralize with dilute NaOH and incinerate in a hazardous waste facility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement (e.g., disorder, twinning)?

Methodological Answer:

  • Disorder Handling: Use PART commands in SHELXL to model split positions, constrained via similarity restraints on bond lengths/angles .
  • Twinning: Apply TWIN/BASF instructions in SHELXL for non-merohedral twins; validate with Hooft/Y parameter analysis .
  • Hydrogen Bonding Ambiguities: Apply graph set analysis (e.g., Etter’s rules) to categorize motifs (e.g., R₂²(8) rings) and cross-validate with DFT calculations .

Q. What strategies optimize the synthetic yield of the sulfanylacetamide moiety?

Methodological Answer:

  • DoE Approach: Use a 3-factor Box-Behnken design to optimize:
  • Temperature (60–100°C), reaction time (4–12 hrs), and base equivalents (1.5–3.0) .
    • Statistical Modeling: Analyze response surfaces via ANOVA to identify critical parameters (e.g., temperature contributes 65% to yield variance) .
    • In-line Monitoring: Employ flow chemistry with FTIR for real-time tracking of thiolate intermediate formation .

Q. How can non-covalent interactions (e.g., π-π stacking, halogen bonding) influence the compound’s supramolecular assembly?

Methodological Answer:

  • Experimental: Map interactions via Hirshfeld surface analysis (CrystalExplorer) using SC-XRD data. Key metrics:
  • π-π Contacts: Interplanar distances < 3.8 Å between aromatic rings .
  • C-Cl···π Interactions: Measure angles (160–180°) and distances (3.3–3.5 Å) .
    • Computational: Perform DFT (B3LYP/6-311+G(d,p)) to quantify interaction energies (e.g., −8 to −15 kJ/mol for Cl···π) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR spectra be addressed?

Methodological Answer:

  • Step 1: Recalculate theoretical spectra (e.g., via Gaussian-09 with IEFPCM solvent model) using the crystal structure’s geometry .
  • Step 2: Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR to identify exchange broadening .
  • Step 3: Cross-validate with solid-state NMR if rotameric forms are suspected .

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